2-Chloro-5-methoxymethylphenylboronic acid
Overview
Description
2-Chloro-5-methoxymethylphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxymethyl group at the 5-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-methoxymethylphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: H2O2 or NaBO3 in aqueous or alcoholic medium.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution.
Scientific Research Applications
2-Chloro-5-methoxymethylphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have unique properties such as enzyme inhibition and anti-cancer activity.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biological Research: Investigated for its potential in enzyme inhibition and as a probe in biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxymethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl halide, followed by reductive elimination to form the biaryl product . The boronic acid group interacts with molecular targets through reversible covalent bonding, making it useful in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylboronic Acid: Lacks the methoxymethyl group, making it less sterically hindered and potentially less selective in reactions.
5-Methoxyphenylboronic Acid: Lacks the chlorine atom, which affects its reactivity and selectivity in cross-coupling reactions.
4-Chlorophenylboronic Acid: Substitution at the 4-position instead of the 2-position, leading to different electronic and steric properties.
Uniqueness
2-Chloro-5-methoxymethylphenylboronic acid is unique due to the presence of both chlorine and methoxymethyl groups, which provide a balance of electronic and steric effects. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .
Properties
IUPAC Name |
[2-chloro-5-(methoxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCPKWGIWMDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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